3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde
Overview
Description
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been shown to be cytotoxic to several human cell lines .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a way that leads to cytotoxic effects .
Biochemical Pathways
It has been observed that some pyrazole derivatives activate autophagy proteins as a survival mechanism, while the predominant pathway of death was p53-mediated apoptosis .
Result of Action
It has been observed that some pyrazole derivatives have cytotoxic effects on human cell lines .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between this compound and enzymes are often mediated through binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type. In cancer cell lines, this compound has been observed to induce apoptosis through the activation of p53-mediated pathways . Additionally, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to alterations in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing chromatin structure .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects is an important consideration for the safe and effective use of this compound in therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy balance and redox state .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound are critical for its biological activity and therapeutic potential .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for its interaction with target biomolecules and subsequent modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 1H-pyrazole under specific conditions. One common method is the condensation reaction, where 3-methylbenzaldehyde is reacted with 1H-pyrazole in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Methyl-2-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
- 4-(1H-Pyrazol-1-yl)benzaldehyde
Uniqueness
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is unique due to the specific position of the methyl group and the pyrazole ring on the benzaldehyde structure. This unique arrangement can influence its reactivity and the types of bioactive molecules that can be synthesized from it. The presence of the methyl group at the 3-position can also affect the compound’s electronic properties and its interactions with other molecules.
Properties
IUPAC Name |
3-methyl-2-pyrazol-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-5-10(8-14)11(9)13-7-3-6-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMKGAOKKFDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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